molecular formula C16H16N6OS B2885952 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 880801-44-5

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2885952
CAS No.: 880801-44-5
M. Wt: 340.41
InChI Key: SNSJACLTMRUUSE-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6OS and its molecular weight is 340.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

The compound interacts with α-syn and inhibits its aggregation . It has been shown to prevent the fibrillization process of α-syn, thereby reducing the formation of amyloid aggregates . This interaction and the resulting changes can help prevent the neurodegeneration associated with Parkinson’s disease .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn and dopamine (DA). In Parkinson’s disease, there is a significant reduction of DA in the synaptic terminals of the dorso-striatum due to the death of dopaminergic neurons . The compound’s interaction with α-syn can help prevent this neurodegeneration, thereby affecting this pathway .

Result of Action

The compound’s action results in the prevention of α-syn aggregation, which in turn prevents the formation of intracellular proteinaceous accumulations, a common histopathological hallmark in Parkinson’s disease patients . This leads to a reduction in neurotoxicity and neurodegeneration, thereby potentially alleviating symptoms of Parkinson’s disease .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s interaction with α-syn and its ability to inhibit aggregation . .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-11-3-2-4-13(9-11)19-14(23)10-24-16-21-20-15(22(16)17)12-5-7-18-8-6-12/h2-9H,10,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSJACLTMRUUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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